molecular formula C15H8ClNO4 B2645775 2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 166096-47-5

2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2645775
CAS No.: 166096-47-5
M. Wt: 301.68
InChI Key: ABFLDFICOGECPZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a heterocyclic compound characterized by an isoindoline-1,3-dione core substituted with a 3-chlorophenyl group at the 2-position and a carboxylic acid group at the 5-position. Its molecular formula is C₁₅H₈ClNO₄, with a molecular weight of 301.69 g/mol . The compound is synthesized via condensation reactions involving aminobenzoic acid derivatives and anhydrides, such as trimellitic anhydride, under reflux conditions in polar solvents like dimethylacetamide .

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClNO4/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(15(20)21)6-12(11)14(17)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFLDFICOGECPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol. This reaction yields the desired isoindoline derivative in moderate yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit significant anticancer properties. For instance, a study found that certain isoindole derivatives demonstrated potent inhibitory effects on cancer cell lines, including multiple myeloma and hepatocellular carcinoma. These compounds induced apoptosis in cancer cells, showcasing their potential as therapeutic agents against malignancies .

Inhibition of Heparanase
Another important application is the inhibition of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. Compounds derived from this compound have shown IC50 values ranging from 200 to 500 nM against heparanase, indicating their potential utility in developing anti-cancer therapies .

Anti-Inflammatory Properties

Therapeutic Targets
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Drug Design and Development

Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding affinity of this compound derivatives to various biological targets, including trans-sialidase from Trypanosoma cruzi, which is a target for anti-Chagas disease drugs. These studies help inform the design of new compounds with enhanced efficacy and selectivity .

Structure-Activity Relationship (SAR) Analysis

Optimization of Biological Activity
The structure-activity relationship studies have revealed that modifications on the phenyl ring significantly influence the biological activity of the compound. For example, substituents such as methoxy or chlorinated groups have been associated with increased potency against specific targets like VEGFR-2 (vascular endothelial growth factor receptor) and FGFR-1 (fibroblast growth factor receptor) .

Data Tables

Compound Target IC50 (nM) Biological Activity
AHeparanase200Inhibition of cancer metastasis
BTNF-αN/AAnti-inflammatory effects
CVEGFR-260.36Anticancer activity
DFGFR-180.69Anticancer activity

Case Studies

  • Case Study on Cancer Cell Lines
    A study evaluated the effect of various derivatives of this compound on multiple myeloma cell lines (KMM1, KMM11). The results indicated that these compounds induced significant apoptosis at concentrations as low as 50 µM .
  • Inhibition of Heparanase
    In vitro assays demonstrated that derivatives effectively inhibited heparanase activity, with selectivity over human beta-glucuronidase being greater than 100-fold. This selectivity highlights their potential as therapeutic agents with reduced side effects .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (H₂L4.4) :
    This analog features a para-carboxyphenyl substituent. The electron-withdrawing carboxyl group at the para position enhances acidity and polar interactions, making it suitable for constructing metal-organic frameworks (MOFs). Synthesis yields reach 98% under optimized conditions .

Halogen and Alkyl Substituents

  • Its molecular weight is 315.73 g/mol (C₁₆H₁₀ClNO₄) .
  • 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid: Substituting chlorine with fluorine reduces steric bulk and enhances metabolic stability due to fluorine’s electronegativity. This compound has a molecular weight of 285.22 g/mol (C₁₅H₈FNO₄) and is used in medicinal chemistry studies .

Functional Group Modifications

  • 2-(Isonicotinamido)-1,3-dioxoisoindoline-5-carboxylic acid :
    The isonicotinamido group introduces a pyridine ring, enabling hydrogen bonding and π-stacking interactions. This derivative is a precursor for antimycobacterial agents, highlighting the role of auxiliary functional groups in biological activity .
  • 2-(1-Carboxy-2-methylbutyl)-1,3-dioxoisoindoline-5-carboxylic acid :
    The branched alkyl chain adds conformational flexibility, lowering the melting point to 195–197°C compared to aromatic analogs. This modification is relevant for polymer synthesis, where flexibility impacts thermal stability .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications References
2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 3-Cl-phenyl 301.69 Not reported Pharmaceutical intermediates
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (H₂L4.4) 4-COOH-phenyl 327.26* >250 Metal-organic frameworks
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 3-Cl,4-Me-phenyl 315.73 Not reported Hydrophobic drug candidates
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-F-phenyl 285.22 Not reported Medicinal chemistry studies
2-(Isonicotinamido)-1,3-dioxoisoindoline-5-carboxylic acid Isonicotinamido 367.31† Not reported Antimycobacterial agents

*Calculated for C₁₇H₉NO₆; †Calculated for C₁₈H₁₀N₂O₅.

Biological Activity

2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound belonging to the isoindoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group attached to an isoindoline core with a carboxylic acid functional group. This unique structure contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in cancer cells. The chlorophenyl group can engage hydrophobic pockets in proteins, while the carboxylic acid group facilitates hydrogen bonding with amino acid residues. These interactions can modulate the activity of target proteins involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µg/mL)Reference
HeLa (Cervical)15.4
A549 (Lung)22.8
MCF-7 (Breast)18.6

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that specific cell line.

Case Studies and Research Findings

  • Study on HeLa Cells :
    In a study assessing the effects of various isoindoline derivatives, this compound exhibited an IC50 value of 15.4 µg/mL against HeLa cells, indicating a strong antiproliferative effect. The study suggested that this compound induces apoptosis through the activation of caspases and modulation of apoptotic proteins .
  • Mechanistic Insights :
    Molecular docking studies revealed that this compound interacts with key proteins involved in cancer pathways, such as p53 and Bcl-2 family proteins. These interactions suggest that it may act as a pro-apoptotic agent by promoting cell cycle arrest and apoptosis in cancer cells .

Pharmacological Potential

The isoindoline derivatives are gaining attention for their pharmacological potential beyond anticancer activity. Research indicates that compounds within this class may also possess antimicrobial, anti-inflammatory, and antiviral properties .

Table 2: Additional Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against several pathogens
Anti-inflammatoryReduced inflammation markers in vitro
AntiviralInhibition of viral replication in cell cultures

Q & A

Q. What are the recommended synthetic routes for 2-(3-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a two-step procedure:

Condensation : React 3-chloroaniline with trimellitic anhydride in acetic acid under reflux (3–12 hours) to form the isoindoline core.

Cyclization : Distill acetic acid under reduced pressure and precipitate the product using 10% HCl. Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of diamine to anhydride) and temperature control (reflux at ~110°C) to avoid side reactions like incomplete cyclization .
Key Considerations : Monitor reaction progress via TLC and characterize intermediates using FT-IR (e.g., C=O stretching at ~1700–1750 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm) .

Q. How can structural purity and identity be confirmed for this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXTL or SHELXL software packages for structure refinement. Hydrogen atoms are typically added geometrically, and data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) must align with CIF standards .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm aromatic substitution patterns (e.g., meta-chlorophenyl protons at δ ~7.3–7.5 ppm).
    • FT-IR : Validate carbonyl groups (dioxoisoindoline C=O at ~1770 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMA) but is insoluble in water. For biological assays, prepare stock solutions in DMSO (10–20 mM) and dilute in buffer (e.g., PBS) to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium carboxylate) .

Advanced Research Questions

Q. How can this compound be evaluated for antiproliferative activity, and what contradictory data might arise?

Methodological Answer:

  • In vitro Assays : Use the MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. IC₅₀ values should be compared with positive controls (e.g., doxorubicin).
  • Data Contradictions : Discrepancies in potency may arise due to:
    • Cell Line Variability : Differences in membrane permeability or efflux pump expression.
    • Assay Conditions : Serum proteins in media may bind the compound, reducing bioavailability. Validate results via flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) .

Q. What strategies resolve crystallographic disorder in its metal-organic frameworks (MOFs)?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. For disordered regions, use PART/SUMP restraints and isotropic displacement parameters (Uᵢₛₒ ≥ 0.08 Ų) .
  • Validation : Check R-factor convergence (R₁ < 0.05) and electron density maps (residual density < 1 eÅ⁻³) .

Q. How does the 3-chlorophenyl substituent influence pharmacological target specificity?

Methodological Answer:

  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) against kinases like VEGFR-2 and FGFR-1. The chloro group enhances hydrophobic interactions in the ATP-binding pocket (e.g., VEGFR-2 PDB: 4ASD).
  • SAR Studies : Compare with analogs lacking the chloro group. Meta-substitution on the phenyl ring improves steric complementarity, increasing binding affinity (ΔG ~ -9.5 kcal/mol) .

Q. What analytical methods validate its stability under thermal stress?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Decomposition onset >200°C indicates thermal stability suitable for drug formulation.
  • HPLC-MS : Monitor degradation products (e.g., decarboxylation fragments at m/z 279.03) under accelerated conditions (40°C/75% RH for 4 weeks) .

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